molecular formula C16H20ClN3O3S2 B1668146 2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide CAS No. 376638-65-2

2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide

Cat. No. B1668146
M. Wt: 401.9 g/mol
InChI Key: PNFMZAHWOASGJC-UHFFFAOYSA-N
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Description

2-(2-(3-Chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide (CMTMSA) is a small molecule that has been studied for its potential applications in scientific research. CMTMSA has been identified as a promising agent for in vivo and in vitro studies due to its high selectivity, low toxicity, and high binding affinity.

Scientific Research Applications

Anticonvulsant Applications

Research on derivatives of heterocyclic compounds, including those containing a sulfonamide thiazole moiety, has shown promising results in anticonvulsant activity. Compounds with structures similar to the one have been synthesized and evaluated for their effectiveness against convulsions induced by picrotoxin. Some compounds in this category demonstrated significant anticonvulsive effects and offered substantial protection against seizures (Farag et al., 2012).

Antimicrobial Properties

Studies involving the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety have shown that these compounds can act as effective antimicrobial agents. Compounds with structural similarities to 2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide were found to have promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Potential

Research on sulfonamide derivatives has revealed their potential in anticancer applications. Compounds structurally similar to the chemical were synthesized and tested for their activity against various cancer cell lines. Some of these compounds showed promising results, with certain derivatives being particularly effective against specific cancer cell lines, such as breast and colon cancer (Ghorab et al., 2015).

properties

IUPAC Name

2-[2-[(3-chloro-2-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S2/c1-4-20(5-2)15(21)9-12-10-24-16(18-12)19-25(22,23)14-8-6-7-13(17)11(14)3/h6-8,10H,4-5,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFMZAHWOASGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide
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2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide
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2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide
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2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide
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2-(2-(3-chloro-2-methylphenylsulfonamido)thiazol-4-yl)-N,N-diethylacetamide

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